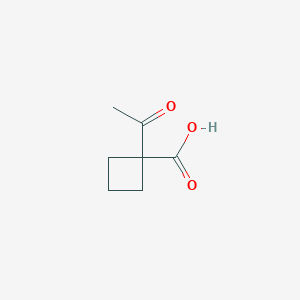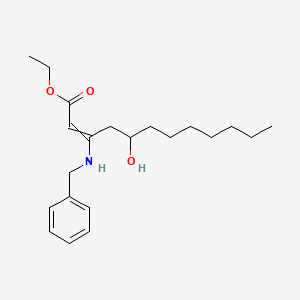
Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Hydrogen peroxide, acetic acid
Reaction: The benzylamino-dodec-2-enoate intermediate is treated with hydrogen peroxide in the presence of acetic acid to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the dodec-2-enoate backbone, followed by the introduction of the benzylamino group and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Dodec-2-enoate Backbone
Reagents: Ethyl acetoacetate, sodium ethoxide
Conditions: Reflux in ethanol
Reaction: Ethyl acetoacetate is treated with sodium ethoxide to form the dodec-2-enoate backbone.
Chemical Reactions Analysis
Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation:
Reagents: Potassium permanganate, sulfuric acid
Products: Oxidized derivatives with additional hydroxyl or carbonyl groups.
-
Reduction:
Reagents: Sodium borohydride, methanol
Products: Reduced derivatives with fewer double bonds or hydroxyl groups.
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine)
Products: Halogenated derivatives with substituted halogen atoms.
Scientific Research Applications
Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate has a wide range of scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in cell culture studies to assess its effects on cellular processes.
-
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied as
Properties
CAS No. |
650596-81-9 |
|---|---|
Molecular Formula |
C21H33NO3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate |
InChI |
InChI=1S/C21H33NO3/c1-3-5-6-7-11-14-20(23)15-19(16-21(24)25-4-2)22-17-18-12-9-8-10-13-18/h8-10,12-13,16,20,22-23H,3-7,11,14-15,17H2,1-2H3 |
InChI Key |
BXELZQKBAHDCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(=CC(=O)OCC)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


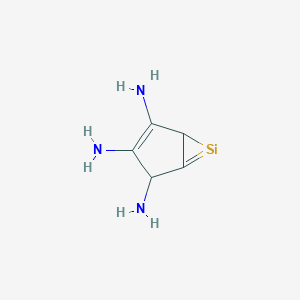
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
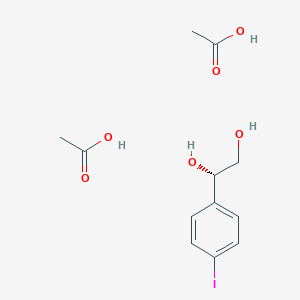
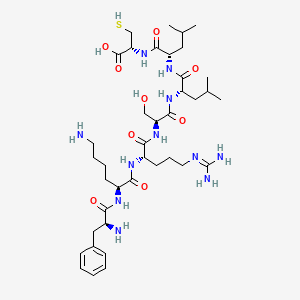
methanone](/img/structure/B15168862.png)

![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
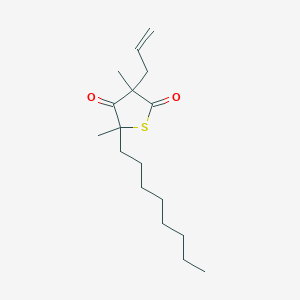
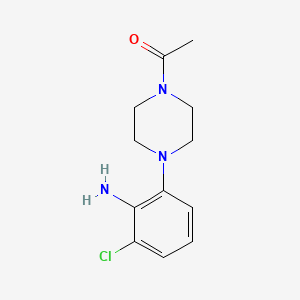
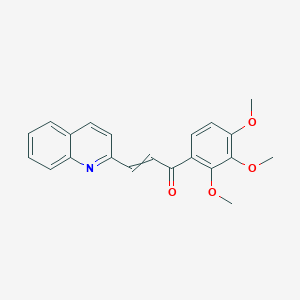
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
